molecular formula C24H24BrN5O4S2 B2514913 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-72-7

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2514913
CAS RN: 865162-72-7
M. Wt: 590.51
InChI Key: QWVLVXCLRPWLEP-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H24BrN5O4S2 and its molecular weight is 590.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound falls within a category of substances explored for their unique molecular structures and synthetic pathways. Research has shown efficient synthesis of related compounds, such as N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, by heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. The synthesis involves cyclization reactions, indicating the compound's relevance in synthetic organic chemistry and the possibility of generating derivatives with varied properties (Saeed & Rafique, 2013).

Similarly, other studies have used microwave irradiation as an efficient and cleaner method for synthesizing benzamide derivatives, showing that compounds within this class can be synthesized through energy-efficient methods (Saeed, 2009).

Pharmacological Potential

While avoiding direct discussion of drug use, dosage, and side effects, it's notable that related compounds have been explored for their pharmacological potential. Some derivatives exhibit activities such as up-regulating human ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), indicating potential relevance in addressing atherosclerosis (Si Shu-yi, 2013). Additionally, research into similar compounds has investigated their antifungal and antimicrobial properties, suggesting a broader application in treating or managing microbial infections (Narayana et al., 2004).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O4S2/c1-2-34-16-15-30-21-10-7-19(25)17-22(21)35-24(30)28-23(31)18-5-8-20(9-6-18)36(32,33)29(13-3-11-26)14-4-12-27/h5-10,17H,2-4,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLVXCLRPWLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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